molecular formula C9H8ClF4NO2 B12845458 4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride

Cat. No.: B12845458
M. Wt: 273.61 g/mol
InChI Key: XCXKXUOLWTTZBO-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride is a chemical compound with the molecular formula C9H8ClF4NO2. It is known for its unique structural features, which include a trifluoromethoxy group and a fluoro substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride typically involves the introduction of the trifluoromethoxy group onto the phenyl ring, followed by the addition of the fluoro substituent. The synthetic route may include the following steps:

    Fluorination: The addition of the fluoro substituent can be carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amine Introduction: The phenacylamine moiety can be introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenacylamine derivatives.

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways or metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(trifluoromethoxy)phenacylamine hydrochloride is unique due to its combination of a trifluoromethoxy group and a fluoro substituent on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H8ClF4NO2

Molecular Weight

273.61 g/mol

IUPAC Name

2-amino-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C9H7F4NO2.ClH/c10-6-2-1-5(7(15)4-14)3-8(6)16-9(11,12)13;/h1-3H,4,14H2;1H

InChI Key

XCXKXUOLWTTZBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CN)OC(F)(F)F)F.Cl

Origin of Product

United States

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